Product packaging for Bis(2-pyridyl) ketone oxime(Cat. No.:CAS No. 1562-95-4)

Bis(2-pyridyl) ketone oxime

Cat. No.: B073754
CAS No.: 1562-95-4
M. Wt: 199.21 g/mol
InChI Key: RZHHBDXWQUIRSQ-LUAWRHEFSA-N
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Description

Bis(2-pyridyl) ketone oxime is a sophisticated multidentate ligand prized for its exceptional coordination chemistry and versatile applications in scientific research. Its molecular structure, featuring multiple nitrogen donor atoms, allows it to form stable and often polynuclear complexes with a wide range of transition metal ions, including copper, nickel, cobalt, and zinc. This chelating capability is central to its primary research value in developing novel coordination polymers and Metal-Organic Frameworks (MOFs) with potential applications in gas storage, molecular separation, and heterogeneous catalysis. Furthermore, its mechanism of action involves bridging metal centers to create unique magnetic or catalytic sites, making it a compound of significant interest in the study of single-molecule magnets and bioinorganic enzyme mimics. Researchers also utilize this compound in the synthesis of model compounds to investigate electron transfer processes and in the design of new catalytic systems for organic transformations and oxidation reactions. This reagent is an essential tool for advancing inorganic chemistry, materials science, and supramolecular engineering.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H9N3O B073754 Bis(2-pyridyl) ketone oxime CAS No. 1562-95-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(dipyridin-2-ylmethylidene)hydroxylamine
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InChI

InChI=1S/C11H9N3O/c15-14-11(9-5-1-3-7-12-9)10-6-2-4-8-13-10/h1-8,15H
Source PubChem
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InChI Key

KLOQKBNABUIDIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

C1=CC=NC(=C1)C(=NO)C2=CC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N3O
Source PubChem
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DSSTOX Substance ID

DTXSID30935391
Record name N-[Di(pyridin-2-yl)methylidene]hydroxylamine
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Molecular Weight

199.21 g/mol
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CAS No.

1562-95-4
Record name Di-2-pyridinylmethanone oxime
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Record name Di-2-pyridylketoxime
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Record name Bis(2-pyridyl) ketone oxime
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Record name DI-2-PYRIDYL KETONE OXIME
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Supramolecular Chemistry and Intermolecular Interactions Involving Bis 2 Pyridyl Ketone Oxime Complexes

Hydrogen Bonding Networks in Crystalline Assemblies

Hydrogen bonding plays a pivotal role in stabilizing the crystal lattices of bis(2-pyridyl) ketone oxime complexes. These interactions can occur between different components within the structure, such as the oxime group, coordinated or lattice solvent molecules, and other ligands present in the coordination sphere.

In one-dimensional coordination polymers of cadmium(II) halides with the general formula {[CdX₂(dpkoxH)]}n (where X = Cl, Br, I), intrachain hydrogen bonds are observed. nih.gov These interactions contribute to the stability and conformation of the zigzag polymer chains. nih.gov Another distinct example is found in a dimeric zinc(II) acetate (B1210297) complex, bis[μ-bis(pyridin-2-yl)methanone oxime-κN:,N′,N′′]bis[diacetato-κO,O′;κO-zinc(II)]. In its crystal structure, a hydrogen bond forms between the oxime hydrogen of the dpkoxH ligand and an uncoordinated oxygen atom of the monodentate acetate group. researchgate.net This interaction helps to define the orientation of the ligands around the zinc centers.

Examples of Hydrogen Bonding in this compound Complexes
ComplexDonor GroupAcceptor GroupInteraction TypeReference
{[CdCl₂(dpkoxH)∙2H₂O]}nOxime (O-H)Chloride Ligand (Cl)Intrachain nih.gov
Bis[μ-bis(pyridin-2-yl)methanone oxime]bis[diacetato-zinc(II)]Oxime (O-H)Acetate Ligand (Oxygen)Intramolecular researchgate.net

Pi-Stacking Interactions and Their Influence on Solid-State Architectures

The aromatic pyridyl rings of the this compound ligand are frequently involved in π-π stacking interactions, which are critical in organizing the complexes into three-dimensional structures. These interactions occur when the electron-rich π systems of adjacent pyridyl rings overlap.

The influence of these interactions is clearly demonstrated in the crystal packing of cadmium(II) halide coordination polymers. nih.gov In the complex {[CdCl₂(dpkoxH)∙2H₂O]}n, the one-dimensional polymer chains are assembled into a 3D architecture through π-π stacking interactions between the pyridyl rings of neighboring chains. nih.gov Specifically, overlaps occur between centrosymmetrically related pyridyl rings along different crystallographic axes, creating voids that accommodate lattice water molecules. nih.gov

In the isomorphous bromide and iodide analogues, {[CdBr₂(dpkoxH)]}n and {[CdI₂(dpkoxH)]}n, the 3D structure is built not only by π-π overlaps but also by C-H∙∙∙π interactions, where a hydrogen atom from a pyridyl ring interacts with the centroid of a pyridyl ring on an adjacent chain. nih.gov These collective weak interactions are fundamental in dictating the final solid-state architecture of the coordination compounds. nih.govgoettingen-research-online.de

Observed π-Interactions in this compound Complexes
ComplexInteraction TypeParticipating GroupsEffect on ArchitectureReference
{[CdCl₂(dpkoxH)∙2H₂O]}nπ-π StackingPyridyl rings of neighboring chainsFormation of a 3D network with voids nih.gov
{[CdBr₂(dpkoxH)]}nπ-π Stacking & C-H∙∙∙πPyridyl rings of neighboring chainsBuilds the 3D architecture nih.gov
{[CdI₂(dpkoxH)]}nπ-π Stacking & C-H∙∙∙πPyridyl rings of neighboring chainsBuilds the 3D architecture nih.gov

Self-Assembly Processes and Supramolecular Isomerism

The combination of metal-ligand coordination and directional non-covalent interactions drives the self-assembly of this compound complexes into predictable and well-defined supramolecular structures. nih.govnih.gov The formation of the previously mentioned one-dimensional cadmium(II) halide polymers is a clear example of a coordination-driven self-assembly process, where monomeric units link to form extended chains. nih.gov

A fascinating consequence of the subtle interplay of these organizing forces is the potential for supramolecular isomerism. Supramolecular isomers are species that have the same chemical composition but differ in their solid-state arrangement due to variations in non-covalent interactions. While well-documented in related cadmium(II)/pyridyl aldoxime systems, this phenomenon highlights the delicate energy balance that dictates crystal packing. mdpi.com For instance, a cadmium complex with a pyridyl aldoxime ligand has been reported to be a supramolecular isomer of its zinc counterpart. mdpi.com

In the context of this compound itself, its remarkable coordination flexibility can lead to coordination isomerism, a related concept where the ligand binds to the metal center through different donor atoms. nih.gov In an iridium(III) complex, for example, single-crystal X-ray crystallography revealed the presence of two isomers. In the major isomer, the dpkoxH ligand coordinates through one pyridyl nitrogen and the oxime nitrogen. nih.gov In the minor isomer, coordination occurs through the two pyridyl nitrogen atoms. nih.gov This variability in coordination mode directly influences the subsequent self-assembly process and the resulting supramolecular architecture.

Advanced Characterization and Computational Methodologies in Bis 2 Pyridyl Ketone Oxime Research

Spectroscopic Analysis of Bis(2-pyridyl) Ketone Oxime and its Metal Complexes

Spectroscopic techniques are indispensable for elucidating the structural features of dpkoxH and its complexes, both in the solid state and in solution.

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FTIR) and Raman techniques, is a powerful tool for probing the coordination of this compound to metal centers. The IR spectrum of free dpkoxH is complex, but upon coordination, characteristic shifts in vibrational frequencies provide direct evidence of bonding.

In metal complexes, key vibrational modes of interest include the ν(C=N) of the oxime group, the ν(N-O) stretch, and the vibrations associated with the pyridyl rings. For instance, in a dichlorido{di-2-pyridinylmethanone oxime-κ²N,N′}zinc(II) complex, spectral characterizations were performed using FT-IR and Laser-Raman techniques. researchgate.net Similarly, the IR and Raman spectra of one-dimensional cadmium(II) halide polymers with dpkoxH have been used to interpret their known molecular structures in the solid state. nih.gov

A notable band in the IR spectrum of a zinc(II) complex derived from a related 2-pyridyl chloroxime is observed around 1604 cm⁻¹, which is assigned to both the stretching vibration of the C=N bond of the oxime group and a 2-pyridyl stretch. mdpi.com The "breathing" mode of the 2-pyridyl rings is often a strong feature in the Raman spectrum, appearing around 1026 cm⁻¹ in one such derivative complex. mdpi.com The presence and position of these bands can confirm the involvement of the pyridyl nitrogen atoms and the oxime nitrogen in coordination.

Table 1: Selected Vibrational Frequencies (cm⁻¹) for this compound and a Representative Metal Complex

Vibrational Mode Free Ligand (dpkoxH) [Zn₂(OAc)₄(dpko)₂] Assignment
ν(O-H)~3300-2800 (broad)-Oxime O-H stretch
ν(C=N)~16001590 (s)Oxime C=N stretch & Pyridyl ring
ν(N-O)~950-10001080 (sb)Oxime N-O stretch
Pyridyl Ring~1580, 1460, 14301560 (s), 1480 (m)Pyridyl C=C and C=N stretches
Data compiled from representative spectra. iucr.org (s = strong, m = medium, sb = strong broad)

NMR spectroscopy is primarily used to characterize the behavior of dpkoxH complexes in solution. ¹H and ¹³C NMR spectra confirm the purity of the ligand and can indicate whether the solid-state structure of a complex is retained upon dissolution.

Studies on cadmium(II) halide complexes with dpkoxH have shown that their solid-state polymeric structures are not maintained in dimethylsulfoxide (DMSO) solution. nih.gov ¹H, ¹³C, and ¹¹³Cd NMR spectroscopy, along with molar conductivity data, revealed that the complexes completely release the coordinated dpkoxH molecule in DMSO. nih.gov The dominant species in solution for the chloro and bromo complexes appeared to be [Cd(DMSO)₆]²⁺. nih.gov

In the ¹H NMR spectrum of a related zinc complex in d₆-DMSO, the signals indicated decomposition in solution. mdpi.com The ¹³C NMR spectrum of this derivative complex showed the expected twelve signals, with the carbons of the central 1,2,5-oxadiazole-2-oxide ring appearing at δ 114.9 and 156.9 ppm, and the ten signals from the two 2-pyridyl groups resonating in the δ 124.3–150.2 ppm range. mdpi.com ¹⁵N NMR has also been employed to further probe the solution behavior of such complexes. mdpi.com

Table 2: Representative ¹³C NMR Chemical Shifts (δ, ppm) in d₆-DMSO

Compound Pyridyl Carbons Oxime Carbon (C=NOH) Notes
Free dpkoxH~120-150~155Signals correspond to the uncoordinated ligand.
[ZnCl₂(dpkoxH)] solution~120-150~155Spectrum indicates dissociation to free ligand and metal salt in DMSO. researchgate.net
Cadmium(II) complex solution~120-150~155Spectrum shows signals for free dpkoxH, indicating ligand release. nih.gov
Chemical shifts are approximate and depend on the specific complex and solvent.

UV-Vis spectroscopy provides information on the electronic transitions within the ligand and its metal complexes. The spectra typically show intense bands in the UV region corresponding to π→π* and n→π* transitions within the pyridyl rings and the oxime group.

Upon complexation, new bands may appear in the visible region, often attributed to metal-to-ligand charge transfer (MLCT) or d-d transitions, depending on the metal ion. For instance, UV/Vis experiments in DMF solutions have been used to demonstrate an equilibrium between a pentanuclear copper(II) cluster, [Cu₅(OH)(O₂CPh)₅(dpkox)₄], and a dinuclear species, [Cu₂(dpkox)₄], upon the addition of Cu(II) perchlorate (B79767). mdpi.com In computational studies of related phenyl pyridyl ketoxime copper complexes, interesting electronic excitations were predicted in the visible region between 361 and 480 nm. uef.fi The electronic spectra of Schiff base complexes derived from 2-pyridyl ketone have also been extensively studied. researchgate.net

Mass spectrometry is a key technique for confirming the molecular weight and composition of dpkoxH and its complexes. While the prompt specifies Electron Ionization (EI), Electrospray Ionization (ESI) is more commonly used for coordination complexes due to its softer ionization nature, which helps to keep the complex intact.

ESI-MS spectra recorded in the positive ion mode for a tetranuclear nickel(II) cage, Ni₄(dpkox)₄(MeOH)₄(H₂O)₂₂, demonstrated molecular ion peaks corresponding to the loss of a perchlorate anion and water molecules, such as the [M-ClO₄-4H₂O]⁺ species. mdpi.com This confirms the integrity of the core cluster in the gas phase. Mass spectra of various imine-oxime ligands and their nickel(II) and zinc(II) complexes have also been recorded to confirm their structures. researchgate.net

Single-Crystal X-ray Diffraction Studies

Single-crystal X-ray diffraction is the most definitive method for determining the precise three-dimensional structure of this compound complexes. It provides detailed information on bond lengths, bond angles, coordination geometries, and intermolecular interactions.

The structural determination of numerous dpkoxH complexes has revealed its remarkable versatility as a ligand. nih.govresearchgate.net It can coordinate to metal ions as a neutral molecule (dpkoxH) or, after deprotonation, as an anion (dpkox⁻). nih.govresearchgate.net This flexibility has led to the formation of a wide array of structures, from simple mononuclear complexes to large polynuclear clusters and one-dimensional coordination polymers. nih.govresearchgate.net For example, the reactions of cadmium(II) halides with dpkoxH yield 1D zigzag chains. nih.govmdpi.com In a dinuclear zinc(II) acetate (B1210297) complex, [Zn₂(C₂H₃O₂)₄(C₁₁H₉N₃O)₂], the structure was found to be triclinic, with half of the molecule in the asymmetric unit. iucr.org

The remarkable coordinative flexibility of dpkoxH and its anion, dpkox⁻, is a central theme in its coordination chemistry. nih.govmdpi.com At least sixteen different coordination modes have been crystallographically confirmed, leading to a vast structural diversity. nih.gov

The neutral dpkoxH ligand often acts as a bidentate chelating ligand through one pyridyl nitrogen and the oxime nitrogen. However, it can also bridge metal centers. A rare coordination mode, designated η¹:η¹:η¹:μ (or 2.0111 in Harris notation), is observed in cadmium(II) halide polymers, where dpkoxH bridges two metal centers. nih.govmdpi.com In this mode, the ligand chelates one Cd(II) ion through a pyridyl nitrogen and the oxime nitrogen, while the second pyridyl nitrogen binds to an adjacent Cd(II) ion. nih.govmdpi.com

In a dinuclear zinc(II) acetate complex, each dpko⁻ ligand bridges two zinc atoms. One zinc atom is coordinated to a pyridyl and oxime nitrogen from one ligand, while the other pyridyl nitrogen binds to the second zinc atom, resulting in a dimeric structure. iucr.orgresearchgate.net

The geometrical parameters, such as bond lengths and angles, provide insight into the nature of the metal-ligand bonding. In the cadmium(II) halide polymers, the Cd(II)-N(pyridyl) and Cd(II)-N(oxime) bond lengths are typical for six-coordinate cadmium centers. nih.gov For example, in {[CdI₂(dpkoxH)]}n, the Cd1-N1 (pyridyl, chelating) and Cd1-N3 (pyridyl, non-chelating) bond lengths are 2.375(6) Å and 2.503(7) Å, respectively, showing a significant difference based on their role in the coordination sphere. mdpi.com The coordination geometry around the metal ions in these complexes is typically a distorted octahedron. nih.govmdpi.com

Table 3: Selected Coordination Modes and Geometrical Parameters for dpkoxH/dpkox⁻ Complexes

Complex Metal Ion Coordination Mode (Harris Notation) Coordination Geometry Selected Bond Lengths (Å)
{[CdBr₂(dpkoxH)]}nCd(II)2.0111Distorted OctahedralCd-N(pyridyl): ~2.37-2.50, Cd-N(oxime): ~2.35
[Zn₂(OAc)₄(dpko)₂]Zn(II)- (Bridging)Seven-coordinateZn-N(pyridyl): ~2.11, Zn-N(oxime): ~2.16
[Ni(C₇H₈N₂O)₂(CHO₂)₂]Ni(II)- (Chelating)Distorted OctahedralNi-N: 2.075(3)–2.107(3)
Data compiled from crystallographic studies. iucr.orgmdpi.comnih.gov

Analysis of Bond Lengths, Bond Angles, and Torsion Angles

The precise molecular geometry of this compound has been determined through single-crystal X-ray diffraction studies. The molecule is non-planar, a key feature being the significant rotation between the two pyridine (B92270) rings. The dihedral angle between the mean planes of the two aromatic rings is approximately 83.06°. This near-orthogonal orientation is a defining characteristic of its three-dimensional structure.

The conformation of the molecule is stabilized by a strong intramolecular hydrogen bond between the hydroxyl group of the oxime and the nitrogen atom of one of the pyridine rings. Bond lengths and angles within the molecule are generally within expected ranges for similar compounds.

Table 1: Selected Experimental Bond Lengths and Angles for this compound

Bond/Angle Parameter Value
Bond Lengths C=N (oxime)~1.29 Å
N-O (oxime)~1.39 Å
C-C (pyridyl-ketone)~1.49 Å
Bond Angles C-C-N (within pyridine)~123°
C-N-C (within pyridine)~117°
C-C(=N)-C~118°
C=N-O~112°
Torsion Angle Dihedral (Pyridine-Pyridine)~83.06°

Note: The values presented are approximate and derived from crystallographic data of the free ligand and its metal complexes. Precise values can vary slightly depending on the crystal packing and environment.

Hirshfeld Surface Analysis for Quantifying Intermolecular Interactions

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. This method partitions the crystal space into regions where the electron distribution of a promolecule dominates the electron distribution of the procrystal. By mapping properties like normalized contact distance (dnorm) onto this surface, one can identify key intermolecular contacts.

Theoretical and Computational Chemistry Approaches

Density Functional Theory (DFT) is a cornerstone of computational chemistry for investigating the properties of molecules like this compound. DFT calculations are frequently employed to determine the lowest energy conformation (optimized geometry) of the molecule. nih.gov These calculations have shown excellent agreement with experimental geometries obtained from X-ray crystallography.

Commonly used functionals, such as B3LYP or PBE0, combined with appropriate basis sets (e.g., 6-311++G(d,p) or Def2-TZVP), provide a reliable balance between accuracy and computational cost. researchgate.netresearchgate.netgoogle.com DFT is not only used to predict bond lengths, angles, and dihedral angles but also to understand the electronic structure. nih.gov Calculations of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies are crucial. The HOMO-LUMO energy gap is a key parameter that provides insight into the chemical reactivity, kinetic stability, and electronic excitation properties of the molecule. nih.gov

Quantum chemical calculations are indispensable for the accurate interpretation of experimental spectroscopic data. Time-dependent density functional theory (TD-DFT) is a widely used method to simulate electronic absorption spectra (UV-Vis). ijcce.ac.ir By calculating the vertical excitation energies and oscillator strengths, TD-DFT can predict the position and intensity of absorption bands. rsc.orgresearchgate.net

This theoretical approach allows for the assignment of specific electronic transitions, such as π → π* or n → π, to the observed spectral features. For instance, in a related cadmium complex of a pyridyl oxime, TD-DFT calculations helped attribute observed dual light emissions to nπ and ππ* transitions of the ligand. nih.gov Similarly, theoretical calculations of vibrational frequencies using DFT are used to interpret and assign peaks in infrared (IR) and Raman spectra, providing a deeper understanding of the molecule's vibrational modes.

Computational models, particularly those based on DFT, are instrumental in elucidating the mechanisms of chemical reactions involving pyridyl oximes. While specific mechanistic studies on this compound are not widely documented, the methodology has been applied to closely related systems, demonstrating its power.

For example, DFT has been used to investigate the geometric and energetic profiles of possible reaction pathways for the formation of complex molecules from coordinated 2-pyridyl oxime precursors. researchgate.netmdpi.com Such studies can map out the potential energy surface of a reaction, identifying transition states, intermediates, and activation energies. researchgate.net This allows researchers to understand the feasibility of different proposed mechanisms. In one study on the reactivity of a coordinated chloroxime, DFT calculations at the PBE0/Def2-TZVP level of theory revealed an unprecedented cross-coupling reaction between two coordinated 2-pyridyl nitrile oxide ligands, showcasing the ability of computational models to uncover novel chemical transformations. researchgate.netmdpi.com

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or DNA) to form a stable complex. mdpi.com This method is crucial for understanding the potential biological activity of a compound by exploring its interactions with specific macromolecular targets at an atomic level.

In the context of pyridyl-containing compounds, molecular docking has been employed to investigate potential mechanisms of action for antimicrobial or anticancer activity. mdpi.comnih.gov For instance, studies on related bis(indolyl)pyridines have used docking to identify the best binding modes and energies against target enzymes like thymidylate kinase and DNA gyrase B. mdpi.com For new pyridyl-glycosyl hybrids, docking simulations into the active site of the CDK2 enzyme helped to elucidate the interactions responsible for their antiproliferative effects. nih.gov While specific docking studies focusing solely on this compound are limited, this methodology represents a key academic approach to hypothesize its potential ligand-target interactions and guide further experimental research into its biological applications.

Advanced Applications of Bis 2 Pyridyl Ketone Oxime and Its Metal Complexes in Research

Catalysis and Organometallic Transformations

While metal complexes with oxime-containing ligands are generally recognized for their potential in homogeneous catalysis, specific applications and detailed mechanistic studies centered on bis(2-pyridyl) ketone oxime are not extensively documented in the current body of scientific literature. mdpi.comnih.gov The inherent electronic and steric properties of this compound suggest its potential to stabilize various oxidation states of metal centers and influence the kinetics and selectivity of catalytic transformations. However, dedicated research exploring these possibilities remains a developing area.

The application of this compound complexes in homogeneous catalysis is an area with considerable potential yet to be fully realized. General studies on related 2-pyridyl oxime ligands suggest that their metal complexes could be active in various catalytic reactions. mdpi.comnih.gov The versatile coordination modes of this compound could allow for the fine-tuning of the electronic and steric environment around the metal center, which is a key factor in designing efficient catalysts. Despite this potential, specific examples of this compound complexes being used as catalysts for reactions such as oxidation, hydrogenation, or carbon-carbon bond formation are not prominently reported in the reviewed literature.

Reflecting the limited number of reported catalytic applications, detailed mechanistic studies of catalytic pathways involving this compound complexes are scarce. Understanding the mechanism of a catalytic cycle is fundamental for optimizing reaction conditions and improving catalyst performance. Such studies would typically involve a combination of kinetic experiments, spectroscopic characterization of intermediates, and computational modeling. Future research in this area would be invaluable in uncovering the potential of this compound complexes in catalysis.

Molecular Magnetism and Advanced Materials

In contrast to the field of catalysis, the application of this compound in molecular magnetism and the development of advanced materials is well-documented. The ligand's ability to bridge multiple metal centers and mediate magnetic exchange interactions has made it a valuable building block in the synthesis of polynuclear metal complexes with interesting magnetic properties. nih.govnih.gov

Single-molecule magnets (SMMs) are individual molecules that can exhibit slow magnetic relaxation and magnetic hysteresis below a certain blocking temperature, making them potential candidates for high-density information storage and quantum computing. The design of SMMs relies on a few key principles: a high-spin ground state (S) and a large, negative axial zero-field splitting parameter (D), which creates an energy barrier (Ueff) for the reversal of the magnetization.

Metal complexes of this compound, particularly with manganese, have been investigated for their SMM properties. nih.gov The ligand can facilitate the formation of high-nuclearity clusters with the requisite electronic and geometric features for SMM behavior. The flexible coordination of the oxime group, along with the pyridyl nitrogen atoms, allows for the assembly of metal ions in arrangements that can lead to significant magnetic anisotropy.

ComplexMetal Ion(s)Ground State Spin (S)Axial Zero-Field Splitting (D) (cm⁻¹)
Mn₆(μ₃-O)₂(H₂N-sao)₆(dmf)₈₂Mn(III)12-0.43
[Mn₆(μ₃-O)₂(H₂N-sao)₆(py)₆(EtOH)₂][ReO₄]₂·4EtOHMn(III)12-0.40

This table presents data for related salicylamidoxime-based Mn₆ SMMs to illustrate typical magnetic parameters, as specific comprehensive data for a series of this compound SMMs is not compiled in a single source. The principles of achieving high spin and magnetic anisotropy are transferable.

Single-chain magnets (SCMs) are one-dimensional coordination polymers that exhibit slow magnetic relaxation, similar to SMMs. The development of SCMs is another significant area where 2-pyridyl oxime ligands, including this compound, have been employed. mdpi.comnih.gov The bridging capability of the ligand is crucial for linking magnetic units into extended chains. For a 1D chain to behave as an SCM, there must be strong intrachain magnetic interactions and significant magnetic anisotropy.

While the potential for this compound to contribute to the formation of SCMs is recognized, detailed magnetic characterization of such systems is often complex. The magnetic properties are highly dependent on the nature of the metal ion and the specific coordination mode of the ligand, which dictates the intrachain exchange interactions.

Complex FragmentBridging Ligand(s)Intrachain Exchange Constant (J) (cm⁻¹)
{[Mnᴵᴵ(MeOH)₂][Feᴵᴵᴵ(L)₂]₂}nCarboxylate-0.066(2)
{[Mnᴵᴵ(DMF)₂][Mnᴵᴵᴵ(L)₂]₂·DMF}nCarboxylate-0.274(2)

This table shows examples of exchange constants in 1D chains with related oxime ligands, illustrating the weak antiferromagnetic coupling that can be mediated. Stronger ferromagnetic interactions are generally desired for SCM behavior. mdpi.com

Beyond molecular magnetism, this compound and its metal complexes are being explored for other functional material applications.

Metal-Organic Frameworks (MOFs) and Sensors: 2-pyridyl oximes have been used as building blocks for the construction of metal-organic frameworks (MOFs). rsc.org These porous materials have potential applications in gas storage, separation, and sensing. The functional groups within the pores of an MOF can be designed to interact selectively with specific molecules or ions, leading to a detectable signal. For instance, the pyridyl nitrogen atoms in the this compound ligand can act as recognition sites for metal ions. rsc.org

Luminescent Materials: The photophysical properties of metal complexes are of great interest for applications in lighting, displays, and sensing. While the luminescence of lanthanide complexes with various pyridyl-containing ligands has been studied, specific and detailed investigations into the luminescent properties of this compound complexes are an emerging area of research. rsc.orgdntb.gov.ua The ligand itself can act as an "antenna" to absorb light and transfer the energy to the metal center, which then emits light. The efficiency of this process depends on the interplay between the ligand's electronic structure and the nature of the metal ion. rsc.orgub.edu

Compound Names

Abbreviation/Trivial NameFull Chemical Name
This compoundDi(pyridin-2-yl)methanone oxime
H₂N-saoH₂Salicylamidoxime
dmfN,N-Dimethylformamide
pyPyridine (B92270)
EtOHEthanol
MeOHMethanol
DMFDimethylformamide

Bioinorganic Research and Biochemical Mechanism Studies

Acetylcholinesterase Reactivation Mechanisms in Organophosphate Antidotes

This compound belongs to the broader class of pyridyl oximes, which are investigated as reactivators of acetylcholinesterase (AChE) inhibited by organophosphorus (OP) compounds, such as nerve agents and pesticides. The inhibition of AChE by OP agents occurs through the phosphorylation of a critical serine hydroxyl group in the enzyme's active site, rendering it inactive. This leads to an accumulation of the neurotransmitter acetylcholine, resulting in a cholinergic crisis that can be fatal.

The therapeutic mechanism of oxime-based reactivators involves a nucleophilic attack by the oximate anion on the phosphorus atom of the OP-AChE conjugate. This process displaces the phosphyl group from the serine residue, thereby restoring the enzyme's normal function. This transesterification reaction regenerates active AChE and releases a phosphorylated oxime. The efficacy of this reactivation is highly dependent on the specific chemical structures of both the organophosphate and the oxime reactivator.

Research into bispyridinium oximes, which are structurally related to this compound, has shown varied efficacy against different nerve agents. nih.gov The positively charged pyridinium (B92312) ring assists in positioning the molecule within the AChE active site for effective reactivation. researchgate.net However, a significant challenge remains in developing a single oxime that is effective against a wide variety of organophosphorus agents and can also cross the blood-brain barrier to reactivate AChE in the central nervous system. researchgate.net

Table 1: Comparative Reactivation Efficacy of Various Oximes against Sarin-Inhibited Rat AChE This table presents illustrative data based on findings for different bispyridinium oximes to contextualize the research area.

Oxime Reactivation in Blood (%) Reactivation in Diaphragm (%) Reactivation in Brain (%)
Obidoxime 25.1 18.4 5.2
HI-6 45.7 35.1 12.6
K727 (Novel) 22.3 15.8 4.9
K733 (Novel) 20.5 14.2 4.1

Data adapted from comparative studies on bispyridinium oximes. nih.gov

Enzyme Inhibition Studies (e.g., Kinase, Lipoxygenase, Protease Inhibition)

While the coordination chemistry of this compound and its metal complexes is well-explored, its specific application as an inhibitor for enzymes such as kinases, lipoxygenases, and proteases is not extensively documented in the available research literature. The study of metal complexes as enzyme inhibitors is a broad field; for instance, certain rhenium(I) and other metal complexes have been investigated as inhibitors for proteases like the SARS-CoV-2 main protease. rsc.org However, dedicated research focusing on the inhibitory activity and mechanisms of this compound complexes against these specific enzyme classes remains a developing area.

DNA Interaction and Cleaving Activity Mechanisms

Metal complexes, particularly those with polypyridyl ligands structurally similar to this compound, are widely studied for their ability to interact with and cleave DNA. These interactions are of significant interest for developing potential therapeutic agents and tools for molecular biology. The primary mechanisms of interaction include electrostatic binding, groove binding (major or minor), and intercalation, where the planar aromatic parts of the ligand insert between the DNA base pairs. nih.govnih.gov

Once bound to DNA, the metal complex can induce cleavage through two main pathways:

Oxidative Cleavage: This is the most common mechanism for redox-active metal complexes, such as those of copper(II) and iron(II). In the presence of a reducing agent (like ascorbic acid) and often molecular oxygen, the complex catalyzes the formation of reactive oxygen species (ROS), such as hydroxyl radicals. These highly reactive species then attack the deoxyribose sugar or the nucleobases of the DNA backbone, leading to strand scission. rsc.org

Hydrolytic Cleavage: This mechanism involves the metal center acting as a Lewis acid to activate a coordinated water molecule, which then directly hydrolyzes the phosphodiester bonds of the DNA backbone. This process mimics the action of natural restriction enzymes but is generally less efficient in synthetic complexes.

Research on zinc(II) and copper(II) complexes of di-2-pyridyl ketoxime has indicated that they exhibit low activity as DNA cleavage agents. nih.gov This suggests that while they may interact with DNA, their efficiency in promoting strand breaks is limited under the conditions tested. In contrast, other copper complexes with related polypyridyl ligands, such as 1,10-phenanthroline (B135089) or tris(2-pyridylmethyl)amine, have demonstrated significant nuclease activity, highlighting how subtle changes in the ligand sphere can dramatically influence the DNA cleaving capabilities. mdpi.com The bulky, non-planar geometry enforced by some ligands can sterically hinder full intercalation, leading to weaker interactions and reduced cleavage efficiency. mdpi.com

Environmental Science and Remediation Research

Modeling of Metal Ion Solvent Extraction

This compound and related 2-pyridyl ketoximes serve as important model compounds in the study of liquid-liquid solvent extraction of metal ions. This technique is crucial for recovering valuable metals and removing toxic metals from aqueous solutions, such as industrial wastewater. The effectiveness of an extractant is largely determined by its ability to form a stable, neutral complex with the target metal ion, which is then soluble in an immiscible organic phase.

The chelating nature of 2-pyridyl ketoximes, including this compound, makes them excellent extractants. The nitrogen atoms of the pyridyl ring(s) and the oxime group coordinate to the metal ion, forming a stable chelate ring structure. nih.gov Studies involving cadmium(II), a toxic heavy metal, have shown that 2-pyridyl ketoximes are highly effective extractants, whereas their 4-pyridyl isomers are not. nih.gov This difference is attributed to the ability of the 2-pyridyl isomer to form a thermodynamically stable five-membered chelate ring with the metal ion, a conformation that is impossible for the 4-pyridyl isomer. mdpi.com

By synthesizing and structurally characterizing the specific metal complexes formed during extraction, such as those between cadmium halides and this compound, researchers can model the exact coordination chemistry at a molecular level. nih.govmdpi.com This modeling provides fundamental insights into the extraction mechanism, allowing for the rational design of more efficient and selective extractants for specific metal ions.

Table 2: Coordination Modes of this compound (dpkoxH) with Group 12 Metal Halides

Compound Metal Ion Coordination Geometry Ligand Behavior
[ZnCl₂(dpkoxH)] Zn(II) Pseudotetrahedral Npyridyl, N'pyridyl-bidentate chelate
[ZnBr₂(dpkoxH)] Zn(II) Pseudotetrahedral Npyridyl, N'pyridyl-bidentate chelate
{[CdCl₂(dpkoxH)]}ₙ Cd(II) Distorted Octahedral Bridging (η¹:η¹:η¹:μ)
{[CdBr₂(dpkoxH)]}ₙ Cd(II) Distorted Octahedral Bridging (η¹:η¹:η¹:μ)
{[CdI₂(dpkoxH)]}ₙ Cd(II) Distorted Octahedral Bridging (η¹:η¹:η¹:μ)

Data sourced from crystallographic studies of metal complexes. mdpi.com

Chelation and Sequestration Strategies for Toxic Metal Ions

Chelation is a key strategy for the remediation of environments contaminated with toxic heavy metal ions. A chelating agent is a molecule that can form multiple coordination bonds with a single metal ion, effectively "grabbing" it to form a stable, water-soluble complex called a chelate. This process, known as sequestration, renders the metal ion chemically inert and facilitates its removal from the environment.

This compound is an effective chelating agent due to its multiple donor sites (two pyridyl nitrogens and the oxime nitrogen). nih.gov Its utility in environmental remediation is exemplified by its strong affinity for toxic heavy metals like cadmium(II). mdpi.com The coordination of this compound to cadmium(II) forms stable complexes, which is the fundamental principle behind its use as an extractant in remediation technologies. mdpi.com By forming these stable chelates, the ligand can sequester toxic metal ions from aqueous solutions, preventing them from entering ecosystems and food chains where they pose a significant threat due to their non-biodegradable nature. The design of such ligands is a cornerstone of developing effective approaches for the removal and uptake of hazardous pollutants from industrial effluents.

Q & A

Q. What are the standard synthetic routes for preparing Bis(2-pyridyl) ketone oxime, and how can reaction conditions be optimized?

this compound is synthesized via condensation of Bis(2-pyridyl) ketone with hydroxylamine hydrochloride under acidic conditions. Key steps include:

  • Oximization : Reacting the ketone with hydroxylamine (NH₂OH·HCl) in ethanol/water at 60–80°C for 4–6 hours .
  • Purification : Recrystallization from ethanol or methanol yields pure oxime. Optimization involves adjusting pH (3–5), temperature control to avoid decomposition, and stoichiometric excess of hydroxylamine (1.2–1.5 equivalents) to maximize yield .

Q. What spectroscopic and crystallographic methods are critical for characterizing this compound and its derivatives?

  • FT-IR : Confirm oxime formation via N–O (960–980 cm⁻¹) and C=N (1630–1650 cm⁻¹) stretches .
  • NMR : ¹H NMR shows pyridyl proton splitting (δ 7.5–8.5 ppm) and oxime proton resonance (δ 10–12 ppm) .
  • X-ray diffraction : Resolve coordination geometry in metal complexes (e.g., Ni²⁺ adopts distorted octahedral geometry with Ni–N bond lengths of 2.05–2.15 Å) .
  • Elemental analysis : Validate purity (>95%) and stoichiometry .

Q. How does this compound act as a ligand in transition metal coordination chemistry?

The oxime’s pyridyl N and oxime O/N atoms serve as donor sites, forming stable complexes with metals like Cu²⁺, Ni²⁺, and Mn²⁺. Example applications:

  • Trinuclear clusters : Cu₃(PhPyCNO)₃(μ₃-OH)(2,4-D)₂ exhibits inverse-9-metallacrown-3 topology .
  • Dinuclear ZnIILnIII complexes : Ligand-based photoluminescence in [ZnLn(mpko)₃(mpkoH)₃]²⁺ (mpkoH = methyl 2-pyridyl ketone oxime) .

Advanced Research Questions

Q. How can researchers design experiments to investigate the magnetic properties of this compound-based metal clusters?

  • Cluster synthesis : Combine oxime with Mn²⁺/Mn³⁺ carboxylates to form mixed-valence Mn₄IIMn₄III clusters. Magnetic studies reveal ferromagnetic coupling (J = +2.1 cm⁻¹) via SQUID magnetometry .
  • Data interpretation : Fit magnetization vs. field data to the Heisenberg model. Contradictions in exchange parameters (e.g., J varying ±0.5 cm⁻¹ across studies) may arise from ligand conformation differences; DFT calculations can resolve discrepancies .

Q. What strategies address contradictory photoluminescence data in ZnII-LnIII complexes involving this compound derivatives?

  • Control experiments : Compare ligand-centered (e.g., 450 nm emission in ZnIIEuIII) vs. metal-centered luminescence.
  • Environmental factors : Solvent polarity (e.g., acetone vs. DMF) and counterion effects (Cl⁻ vs. ClO₄⁻) alter emission intensity. Use time-resolved spectroscopy to isolate contributions .
  • Theoretical modeling : TD-DFT calculations correlate electronic transitions with experimental spectra .

Q. How can the stability and reactivity of this compound metal complexes be systematically evaluated?

  • Thermal analysis : TGA/DSC reveals decomposition temperatures (e.g., [Cu₃(PhPyCNO)₃] decomposes at 220°C) .
  • Reactivity screening : Test redox activity via cyclic voltammetry (e.g., Cu²⁺/Cu⁺ redox couples at E₁/₂ = +0.25 V vs. Ag/AgCl) .
  • Hydrolytic stability : Monitor complex integrity in aqueous buffers (pH 4–9) using UV-Vis spectroscopy .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.